An In-depth Technical Guide to (R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl: Structure, Properties, and Applications
An In-depth Technical Guide to (R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl is a chiral organic compound that serves as a critical building block in the field of asymmetric synthesis. Its unique stereochemistry, stemming from the atropisomeric binaphthyl backbone, combined with the presence of reactive bromine and protecting methoxymethyl (MOM) ether groups, makes it a versatile precursor for the synthesis of a wide array of chiral ligands and catalysts. These subsequent products are instrumental in the development of enantiomerically pure compounds, a crucial aspect of pharmaceutical and agrochemical research. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and key applications of this important chiral intermediate.
Core Compound Structure and Properties
(R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl is characterized by a 1,1'-binaphthyl core structure with bromine atoms substituted at the 6 and 6' positions and methoxymethoxy ether groups at the 2 and 2' positions. The "R" designation refers to the right-handed axial chirality of the binaphthyl system.
Chemical Structure:
Caption: 2D Structure of (R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl
Physical and Chemical Properties
A summary of the key physical and chemical properties of the title compound is presented in Table 1. This data is essential for handling, storage, and planning of synthetic transformations.
| Property | Value | Reference(s) |
| CAS Number | 179866-74-1 | [1][2] |
| Molecular Formula | C₂₄H₂₀Br₂O₄ | [1][2] |
| Molecular Weight | 532.22 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 133-137 °C | [1] |
| Optical Rotation | [α]²⁰/D = +20° to +23° (c=1 in CHCl₃) | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Solubility | Soluble in Toluene | [2] |
| Storage | Room Temperature, in a cool and dark place |
Synthesis of (R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl
The synthesis of (R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl is typically achieved in a two-step process starting from commercially available (R)-1,1'-bi-2-naphthol ((R)-BINOL). The first step involves the regioselective bromination at the 6 and 6' positions, followed by the protection of the hydroxyl groups as methoxymethyl (MOM) ethers.
Caption: Synthetic pathway for the target compound.
Experimental Protocols
Step 1: Synthesis of (R)-6,6'-dibromo-1,1'-bi-2-naphthol
This procedure is adapted from the literature for the bromination of (R)-BINOL.[3]
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Reaction Setup: A solution of (R)-1,1'-bi-2-naphthol (1.0 equiv) in dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled to -75 °C using a dry ice/acetone bath.
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Bromination: A solution of bromine (2.7 equiv) in dichloromethane is added dropwise to the cooled BINOL solution over a period of 2.5 hours.
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Work-up: Upon completion of the reaction (monitored by TLC), the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel to afford (R)-6,6'-dibromo-1,1'-bi-2-naphthol as a white solid.
Step 2: Synthesis of (R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl
This procedure is a modification of the protection of (R)-BINOL, applied to the brominated derivative.[4]
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Reaction Setup: To a suspension of sodium hydride (5.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C is added a solution of (R)-6,6'-dibromo-1,1'-bi-2-naphthol (1.0 equiv) in anhydrous THF. The mixture is stirred for 10 minutes.
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MOM Protection: Chloromethyl methyl ether (2.4 equiv) is added dropwise to the reaction mixture. The reaction is allowed to warm to room temperature and stirred for 4 hours.
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Work-up: The reaction is carefully quenched with water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Purification: The crude product is purified by recrystallization or column chromatography to yield (R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl.
Applications in Asymmetric Synthesis
The primary application of (R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl is as a key intermediate in the synthesis of chiral ligands, particularly phosphoramidite ligands.[5] These ligands are then used in transition metal-catalyzed asymmetric reactions to achieve high enantioselectivity.
Synthesis of Chiral Phosphoramidite Ligands
The bromine atoms at the 6 and 6' positions of the title compound can be further functionalized, for example, through lithiation followed by reaction with an electrophile, to introduce a wide range of substituents. However, a more common pathway involves the deprotection of the MOM groups to reveal the diol, which is then reacted to form various chiral ligands. A critical application is the synthesis of phosphoramidite ligands.
